3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene
CAS No.: 898759-21-2
Cat. No.: VC2293720
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898759-21-2 |
|---|---|
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3 |
| Standard InChI Key | ZAXBDMUVLULSFA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)CC2OCCO2 |
| Canonical SMILES | COC1=CC=CC(=C1OC)CC2OCCO2 |
Introduction
Chemical Identity and Structure
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, also known by its IUPAC name 2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane, is a functionalized benzene derivative containing both methoxy groups and a dioxolane ring system. The compound features a 2,3-dimethoxybenzene core with a methylene bridge connecting to a 1,3-dioxolane ring at the 2-position. This structural arrangement creates a molecule with multiple reactive sites and functionality that may be exploited in various chemical transformations and applications. The compound's structure combines the aromatic properties of the dimethoxybenzene unit with the acetal functionality of the dioxolane ring, potentially enabling diverse chemical reactivity.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Number | 898759-21-2 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3 |
| Standard InChIKey | ZAXBDMUVLULSFA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)CC2OCCO2 |
| PubChem Compound ID | 24727768 |
Table 1: Chemical identifiers for 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene
Physical and Chemical Properties
The physical and chemical properties of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene are primarily derived from predictive models rather than experimental determinations, as is common for specialized research compounds with limited commercial applications. These predicted properties provide valuable insights into the compound's behavior and potential handling requirements.
Thermodynamic and Physical Properties
The thermodynamic and physical properties provide crucial information for handling, storage, and potential applications of the compound. Table 2 summarizes the available data:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 308.9 ± 32.0 °C | Predicted |
| Density | 1.137 ± 0.06 g/cm³ | Predicted |
| Solubility | Likely soluble in organic solvents (alcohols, ethers, chlorinated solvents) | Based on structural features |
| Log P | Not specified but likely moderately lipophilic | Based on structural features |
Table 2: Physical properties of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene
The relatively high boiling point suggests strong intermolecular forces, likely due to the presence of multiple oxygen atoms capable of hydrogen bonding and dipole-dipole interactions. The density value is consistent with other aromatic compounds containing oxygen-rich functional groups.
Structural Features and Reactivity
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene possesses several structural features that define its chemical behavior and reactivity profile. Understanding these features is essential for predicting its potential applications in synthetic chemistry and pharmaceutical development.
Key Structural Elements
The molecule contains three distinct structural elements that contribute to its chemical behavior:
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The 2,3-dimethoxybenzene core: This aromatic system with two adjacent methoxy substituents creates an electron-rich aromatic ring with distinct electronic and steric properties.
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The methylene linker: The -CH₂- group connecting the aromatic ring to the dioxolane moiety provides conformational flexibility to the molecule.
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The 1,3-dioxolane ring: This cyclic acetal is essentially a protected aldehyde group, which can be hydrolyzed under appropriate conditions to reveal an aldehyde functionality.
These structural features collectively determine the compound's reactivity patterns, stability, and potential applications in organic synthesis.
Comparison with Related Compounds
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene belongs to a family of dioxolane-containing aromatic compounds. Examining related compounds provides context for understanding its unique properties and potential applications.
Structural Analogs
Several related compounds identified in the search results share structural similarities:
| Compound | Key Structural Differences | CAS Number |
|---|---|---|
| 3-(1,3-Dioxolan-2-yl)benzaldehyde | Contains aldehyde group, lacks methoxy groups | 68348-23-2 |
| (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | Contains phosphonium group, lacks methoxy groups | 52509-14-5 |
| 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene | Contains 4-ethoxy instead of 2,3-dimethoxy pattern | 898759-48-3 |
Table 3: Structural comparison with related compounds
Functional Differences
The different substitution patterns and functional groups in these related compounds result in distinct chemical behaviors:
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3-(1,3-Dioxolan-2-yl)benzaldehyde: The presence of an aldehyde group makes this compound more reactive toward nucleophiles and reducing agents. It also exhibits different electronic properties due to the strongly electron-withdrawing aldehyde group.
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(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound functions as a Wittig reagent, capable of converting aldehydes into α,β-unsaturated aldehydes through alkenation reactions. It exhibits distinct reactivity based on the choice of base and solvent, allowing for stereochemical control in the formation of alkenes.
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4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene: The para-substitution pattern and single ethoxy group likely result in different electronic distribution across the aromatic ring compared to the 2,3-dimethoxy pattern, potentially affecting reactivity patterns in electrophilic aromatic substitution reactions.
Future Research Directions
The limited information available about 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene suggests several promising avenues for future research and investigation.
Synthetic Methodology Development
Developing efficient and scalable synthetic routes to 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene would be valuable for expanding its accessibility for research purposes. This could include investigating catalytic methods, green chemistry approaches, or one-pot procedures to streamline its preparation.
Reactivity Studies
Systematic investigation of the compound's reactivity under various conditions would provide valuable insights for synthetic chemists. Particular attention could be paid to:
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Selective functionalization of the aromatic ring
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Modifications of the methoxy groups
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Transformations of the dioxolane moiety
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Reactions at the benzylic position
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